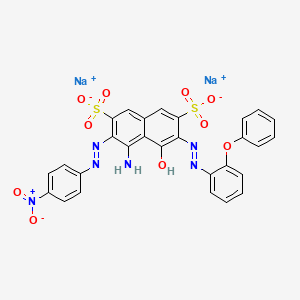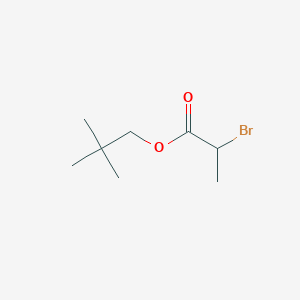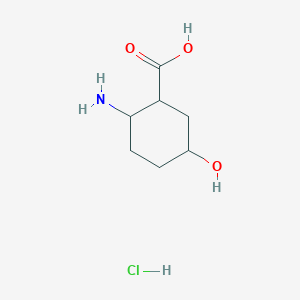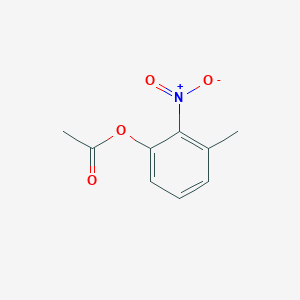
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt is a complex organic compound known for its vibrant color properties. This compound is often used as a dye or pigment in various industrial applications due to its stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt involves multiple steps:
Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.
Further Coupling: This intermediate product undergoes a second coupling reaction with 2-phenoxyaniline to form the final azo compound.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, making the compound useful in redox-sensitive applications. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-methylphenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-chlorophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt
Uniqueness
The unique combination of nitro and phenoxy groups in 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-((2-phenoxyphenyl)azo)-, disodium salt provides distinct electronic and steric properties, making it particularly effective as a dye with specific color properties and stability.
Propriétés
Numéro CAS |
5850-38-4 |
|---|---|
Formule moléculaire |
C28H18N6Na2O10S2 |
Poids moléculaire |
708.6 g/mol |
Nom IUPAC |
disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-[(2-phenoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H20N6O10S2.2Na/c29-25-24-16(14-22(45(38,39)40)26(25)32-30-17-10-12-18(13-11-17)34(36)37)15-23(46(41,42)43)27(28(24)35)33-31-20-8-4-5-9-21(20)44-19-6-2-1-3-7-19;;/h1-15,35H,29H2,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
Clé InChI |
VOQSTTSFXRGBMF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)



![6-Azidoimidazo[1,2-b]pyridazine](/img/structure/B14728968.png)

![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

![4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B14728996.png)

![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)

